1-[2-(azepan-1-yl)propanoyl]-N-cyclopropylpyrrolidine-2-carboxamide
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Overview
Description
1-[2-(azepan-1-yl)propanoyl]-N-cyclopropylpyrrolidine-2-carboxamide is a complex organic compound featuring a unique structure that includes an azepane ring, a cyclopropyl group, and a pyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(azepan-1-yl)propanoyl]-N-cyclopropylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of azepane derivatives with propanoyl chloride, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. The final step often involves the formation of the pyrrolidine carboxamide moiety through amide bond formation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(azepan-1-yl)propanoyl]-N-cyclopropylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(azepan-1-yl)propanoyl]-N-cyclopropylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders or as an analgesic.
Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(azepan-1-yl)propanoyl]-N-cyclopropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-yl)ethyl methacrylate
- 1-[1-[2-(Azepan-1-yl)propanoyl]pyrrolidin-3-yl]triazole-4-carboxylic acid
Uniqueness
1-[2-(azepan-1-yl)propanoyl]-N-cyclopropylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, or specificity in its interactions with molecular targets.
Properties
IUPAC Name |
1-[2-(azepan-1-yl)propanoyl]-N-cyclopropylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-13(19-10-4-2-3-5-11-19)17(22)20-12-6-7-15(20)16(21)18-14-8-9-14/h13-15H,2-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMQPHPPVPPSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2CC2)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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